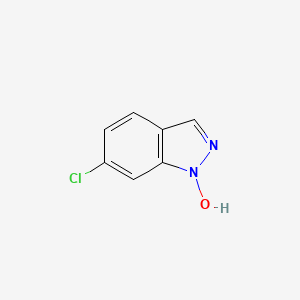

Indazole, 6-chloro-1-hydroxy-

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Biology and Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least two different elements, one of which is nitrogen. These molecules are of paramount importance in the realms of chemical biology and medicinal chemistry. ijcaonline.orgwisdomlib.orgnih.govresearchgate.net Their prevalence in nature is vast, forming the core of essential biomolecules such as nucleic acids (purines and pyrimidines), vitamins, and alkaloids. ijcaonline.orgnih.govresearchgate.net

The significance of these compounds in drug development cannot be overstated. A substantial percentage of all pharmaceuticals contain at least one heterocyclic ring, with nitrogen-based heterocycles being particularly prominent. nih.govresearchgate.net The presence of the nitrogen atom, with its lone pair of electrons, allows these molecules to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. wisdomlib.orgnih.gov This ability to interact with biological macromolecules underpins their diverse therapeutic applications, which span from anticancer and antimicrobial to anti-inflammatory and antiviral agents. researchgate.netnih.govnih.govnih.gov The structural diversity of nitrogen-containing heterocycles provides a rich scaffold for medicinal chemists to design and synthesize new therapeutic agents with tailored properties. nih.gov

Overview of the Indazole Nucleus as a Privileged Scaffold in Contemporary Research

Among the myriad of nitrogen-containing heterocycles, the indazole nucleus has emerged as a "privileged scaffold" in contemporary drug discovery. researchgate.netnih.govdntb.gov.uanih.govresearcher.life A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, thereby exhibiting a broad range of biological activities. The indazole structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, possesses a unique combination of aromaticity, rigidity, and the ability to participate in hydrogen bonding, making it an ideal candidate for drug design. nih.govnih.gov

The versatility of the indazole core is demonstrated by the number of indazole-containing drugs that have reached the market or are in clinical trials. researchgate.netnih.gov These compounds have shown efficacy in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. nih.govnih.govnih.gov For instance, pazopanib (B1684535) is an indazole-containing tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while bendazac (B1667983) is a non-steroidal anti-inflammatory drug. nih.gov The ability to readily functionalize the indazole ring at various positions allows for the fine-tuning of its pharmacological properties, further enhancing its status as a privileged scaffold. nih.gov

Rationale for Focused Academic Research on Halogenated and Hydroxylated Indazole Derivatives

The strategic modification of a privileged scaffold is a common and effective strategy in drug discovery to optimize lead compounds. The introduction of halogen atoms and hydroxyl groups are two such modifications that can profoundly influence the physicochemical and biological properties of a molecule.

Halogenation, the introduction of a halogen atom such as chlorine, can enhance a compound's metabolic stability, membrane permeability, and binding affinity to its target protein. nih.gov The presence of a halogen can also alter the electronic properties of the molecule, which can be crucial for its mechanism of action. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, can increase a compound's water solubility and provide an additional site for hydrogen bonding, which can improve its pharmacokinetic profile and target engagement. N-hydroxy derivatives, in particular, can exhibit unique biological activities and may act as prodrugs or have distinct metabolic pathways.

Given the proven therapeutic potential of the indazole scaffold, the focused academic research on its halogenated and hydroxylated derivatives is a logical and promising avenue for the discovery of new and improved therapeutic agents. The combination of a chloro-substituent and a hydroxy-group on the indazole ring, as in the case of 6-chloro-1-hydroxy-indazole, represents a rational design strategy to explore novel chemical space and potentially uncover new biological activities.

Despite this clear rationale, a comprehensive review of the scientific literature reveals a notable scarcity of research specifically on Indazole, 6-chloro-1-hydroxy- . While numerous studies have explored various other substituted indazoles, this particular derivative appears to be a largely uncharted area of investigation. This lack of available data presents both a challenge and an opportunity. It underscores the novelty of this compound and highlights a gap in the current understanding of indazole chemistry and pharmacology, inviting future research to explore its synthesis, properties, and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1193266-37-3 |

|---|---|

Molecular Formula |

C7H5ClN2O |

Molecular Weight |

168.58 g/mol |

IUPAC Name |

6-chloro-1-hydroxyindazole |

InChI |

InChI=1S/C7H5ClN2O/c8-6-2-1-5-4-9-10(11)7(5)3-6/h1-4,11H |

InChI Key |

LRHRLAYEENECFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(N=C2)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Indazole, 6 Chloro 1 Hydroxy

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the intricate relationship between the molecular structure and reactivity of heterocyclic compounds. In the context of substituted indazoles, these theoretical approaches provide invaluable insights into their electronic properties, which are fundamental to their chemical behavior and potential applications. Computational studies, particularly those employing Density Functional Theory (DFT), offer a detailed understanding of the electron distribution, orbital energies, and electrostatic potential, which collectively govern the molecule's interactions and reaction pathways.

While specific theoretical data for 6-chloro-1-hydroxy-indazole is not extensively documented in publicly available literature, the well-established principles of quantum chemistry and the numerous studies on analogous indazole derivatives allow for a robust theoretical framework to be constructed. These studies consistently demonstrate the utility of computational methods in predicting the reactivity and electronic characteristics of the indazole scaffold.

Density Functional Theory (DFT) Applications in Indazole Reactivity and Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules like 6-chloro-1-hydroxy-indazole. DFT calculations are instrumental in optimizing molecular geometries to their lowest energy state, thereby predicting stable conformations. Beyond structural analysis, DFT is widely used to calculate a variety of electronic properties that are critical for understanding reactivity.

For the indazole ring system, DFT has been successfully applied to investigate the impact of different substituents on the electronic structure. These calculations can predict how the presence of the chloro and hydroxy groups on the indazole core of 6-chloro-1-hydroxy-indazole would influence its reactivity. For instance, the electron-withdrawing nature of the chlorine atom and the electronic effects of the N-hydroxy group are expected to significantly modulate the electron density distribution across the bicyclic system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them are fundamental descriptors of a molecule's ability to participate in chemical reactions.

The HOMO is the outermost orbital containing electrons and its energy level (EHOMO) is directly related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater propensity for the molecule to act as a nucleophile or an electron donor in a chemical reaction. In the case of 6-chloro-1-hydroxy-indazole, the EHOMO would be influenced by the electron-donating and -withdrawing effects of its substituents. The precise energy value would determine its reactivity towards electrophiles.

Conversely, the LUMO is the innermost orbital that is vacant of electrons, and its energy level (ELUMO) signifies the molecule's capacity to accept electrons. A lower ELUMO value suggests a greater ability to act as an electrophile or an electron acceptor. For 6-chloro-1-hydroxy-indazole, the ELUMO would be a critical parameter in assessing its reactivity towards nucleophiles.

| Parameter | Description | Significance for 6-chloro-1-hydroxy-indazole |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; a higher value suggests greater nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; a lower value suggests greater electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between ELUMO and EHOMO | Reflects kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution within a molecule. The MEP surface provides a color-coded map of the electrostatic potential, where different colors represent regions of varying electron density. Typically, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas signify regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential.

For 6-chloro-1-hydroxy-indazole, an MEP map would reveal the most likely sites for chemical reactions. It would visually depict the electron-rich and electron-poor areas of the molecule, arising from the interplay of the indazole ring and its chloro and hydroxy substituents. This information is critical for predicting the regioselectivity of its reactions and understanding its intermolecular interactions.

| Color | Electrostatic Potential | Implication for Reactivity |

| Red | Negative | High electron density; potential site for electrophilic attack. |

| Blue | Positive | Low electron density; potential site for nucleophilic attack. |

| Green/Yellow | Intermediate | Neutral or near-neutral regions. |

Conformational Analysis and Tautomerism Studies

Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring dictates the specific tautomer.

Theoretical calculations and experimental evidence have consistently shown that the 1H-indazole tautomer is more stable than the 2H-indazole tautomer. chemicalbook.com The energy difference between these two forms is a key area of computational investigation.

Ab initio calculations, such as those at the MP2/6-31G** level of theory, indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal/mol. rsc.org When thermal energy corrections and entropy effects are considered, the enthalpy (ΔH) and Gibbs free energy (ΔG) differences for the 1H to 2H conversion at 298 K are 3.9 kcal/mol and 4.1 kcal/mol, respectively. rsc.org Other studies using B3LYP/6-311++G(d,p) calculations have found the 1-substituted isomer to be 20 kJ/mol (approximately 4.8 kcal/mol) more stable than the 2-substituted isomer. acs.orgnih.gov The greater stability of the 1H-form is observed in both the gas phase and in solution. chemicalbook.comnih.gov

Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers

| Computational Method | Energy Difference (kcal/mol) | Reference |

| MP2/6-31G** | 3.6 | rsc.org |

| B3LYP/6-311++G(d,p) | 4.8 | acs.orgnih.gov |

Note: This table presents data for the parent indazole molecule.

The presence of substituents on the indazole ring can influence the relative stabilities of the tautomers. Electron-withdrawing groups, such as a nitro group, can affect the electron density distribution in the ring system and thereby alter the tautomeric equilibrium. For instance, studies on nitro-substituted indazoles have been conducted to understand their reactivity, which is inherently linked to their tautomeric form. acs.orgnih.gov

For 6-chloro-1-hydroxy-indazole, the chloro group at the 6-position is an electron-withdrawing group, which would be expected to influence the electronic properties of the benzene (B151609) portion of the molecule. The hydroxy group at the 1-position (on the nitrogen) is a key feature. In this case, the N-hydroxy group would likely favor the 1H-tautomer structure, as the hydroxyl proton is explicitly placed on the N1 nitrogen. The stability of this form would be further influenced by potential intramolecular hydrogen bonding and the electronic effects of the 6-chloro substituent.

Prediction of Chemical Reactivity and Selectivity Parameters

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various parameters that describe the global reactivity of a molecule. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Absolute electronegativity (χ) is a measure of a molecule's ability to attract electrons. It is related to the chemical potential (μ), which represents the escaping tendency of an electron from a stable system. researchgate.net They are formally defined as:

χ = -μ = (I + A) / 2

where I is the ionization potential and A is the electron affinity. In the context of DFT, these can be approximated using the energies of the HOMO and LUMO orbitals:

I ≈ -E_HOMO A ≈ -E_LUMO

Therefore:

χ = -μ ≈ (-E_HOMO - E_LUMO) / 2

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small HOMO-LUMO gap. researchgate.net They are calculated as:

η = (I - A) / 2 ≈ (-E_HOMO + E_LUMO) / 2 S = 1 / η

The global electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (ε) can be considered as the inverse of electrophilicity. researchgate.net The electrophilicity index is defined as:

ω = μ² / (2η) = χ² / (2η)

A higher value of ω indicates a greater capacity to act as an electrophile.

Table 2: Calculated Reactivity Parameters for Substituted Indazole Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | χ (eV) | η (eV) | ω (eV) |

| 4-Fluoro-1H-indazole | -6.34 | -0.54 | 3.44 | 2.90 | 2.04 |

| 4-Chloro-1H-indazole | -6.42 | -0.73 | 3.58 | 2.85 | 2.25 |

Note: This data is for illustrative purposes and represents values for related halo-indazole compounds calculated using DFT. researchgate.net Specific values for 6-chloro-1-hydroxy-indazole would require dedicated computational studies.

Solvent Effects and Basis Set Selection in Computational Modeling

The theoretical and computational investigation of "Indazole, 6-chloro-1-hydroxy-" relies heavily on the selection of appropriate computational models. The accuracy of these models is, in turn, significantly influenced by the treatment of the surrounding environment (solvent effects) and the mathematical functions used to describe the electron orbitals (basis set selection). While specific computational studies on 6-chloro-1-hydroxy-indazole are not extensively available, the principles can be effectively illustrated by examining research on closely related indazole derivatives.

The choice of solvent can profoundly impact the electronic structure, stability, and reactivity of molecules, particularly those with polar functional groups like the hydroxyl and chloro groups in the target compound. In computational chemistry, solvent effects are often incorporated using implicit solvation models, such as the Polarizable Continuum Model (PCM). This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field.

For instance, studies on the alkylation of substituted indazoles have shown that solvent choice can dictate the regioselectivity of the reaction, favoring either N1 or N2 substitution. nih.gov In one study, the yield of the N1-alkylated product of methyl 5-bromo-1H-indazole-3-carboxylate varied significantly with the solvent, highlighting the importance of solvent-solute interactions. nih.gov While this is an experimental observation, it underscores the critical role of the solvent environment, which computational models must accurately capture.

The following table, derived from a study on a related indazole, illustrates the impact of different solvents on reaction outcomes, which is a direct consequence of the solvent's influence on the stability of reactants and transition states.

Table 1: Effect of Solvent on the Yield of N1-Alkylated Indazole Derivative

| Entry | Solvent | Dielectric Constant (approx.) | Isolated Yield (%) |

|---|---|---|---|

| 1 | Dioxane | 2.2 | 96 |

| 2 | Chlorobenzene | 5.6 | 66 |

| 3 | Toluene | 2.4 | 56 |

| 4 | DMF | 36.7 | 60 |

| 5 | DMSO | 46.7 | 54 |

| 6 | NMP | 32.2 | 42 |

Data adapted from a study on methyl 5-bromo-1H-indazole-3-carboxylate, illustrating the principle of solvent effects. nih.gov

From a computational perspective, the stability of different tautomers and conformers of 6-chloro-1-hydroxy-indazole is also expected to be solvent-dependent. For example, theoretical calculations on the parent indazole molecule have shown that the relative stability of the 1H and 2H tautomers can be influenced by the solvent medium. nih.gov The energy difference between these tautomers, while often favoring the 1H form, can be modulated by the polarity of the solvent.

The selection of the basis set in quantum chemical calculations is another critical factor that determines the quality of the theoretical results. The basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets with more functions provide a more accurate description of the electron distribution but at a higher computational cost.

Density Functional Theory (DFT) is a popular computational method for studying molecules like indazoles. The choice of both the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial. For substituted indazoles, basis sets of the Pople type, such as 6-31G and its variations, are commonly employed. The addition of polarization functions (e.g., 'd', 'p') and diffuse functions (e.g., '+') is often necessary to accurately describe the electronic properties of molecules with heteroatoms and potential for hydrogen bonding, such as 6-chloro-1-hydroxy-indazole.

Research on various substituted indazoles has demonstrated the importance of an adequate basis set for calculating properties like molecular orbital energies (HOMO and LUMO), which are key indicators of chemical reactivity. researchgate.netnih.gov For instance, a study on 4-halo-1H-indazoles used the B3LYP/6-31G++(d,p) level of theory to investigate their corrosion inhibition properties, highlighting the need for a robust basis set to capture the electronic effects of the halogen substituent. researchgate.net

The following table showcases how calculated energy gaps for a series of indazole derivatives can be influenced by the computational method and basis set, providing insight into the expected behavior for 6-chloro-1-hydroxy-indazole.

Table 2: Calculated Energy Gaps (ΔE) of Substituted Indazoles Using Different Computational Methods and Basis Sets

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 4-chloro-1H-indazole | HF/6-31G++(d,p) | -8.93 | 1.32 | 10.25 |

| 4-chloro-1H-indazole | B3LYP/6-31G++(d,p) | -6.65 | -0.68 | 5.97 |

| 4-hydroxy-1H-indazole | HF/6-31G++(d,p) | -8.41 | 1.51 | 9.92 |

| 4-hydroxy-1H-indazole | B3LYP/6-31G++(d,p) | -5.92 | -0.49 | 5.43 |

Data adapted from a theoretical study on substituted indazoles, illustrating the impact of the computational level on electronic properties. researchgate.net

Mechanistic Insights into the Biological Interactions of Indazole, 6 Chloro 1 Hydroxy Derivatives

Structure-Activity Relationship (SAR) Studies on the Indazole Scaffold.nih.govresearchgate.net

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a significant scaffold in medicinal chemistry due to its diverse biological activities. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of indazole derivatives influences their biological effects, guiding the design of more potent and selective therapeutic agents. nih.gov These studies have revealed that the biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring.

Impact of Specific Substitution Patterns (e.g., C6-chloro and N1-hydroxy) on Biological Recognition

The substitution pattern on the indazole core plays a pivotal role in determining the molecule's interaction with biological targets. For instance, the presence of a chloro group at the C6 position of the indazole ring has been shown to enhance the affinity of some compounds for their targets. mdpi.com Specifically, in the context of 1-phenylbenzazepines, a class of compounds that can interact with dopamine (B1211576) receptors, the 6-chloro functional group is noted to improve D1 receptor affinity. mdpi.com

While direct SAR studies on "Indazole, 6-chloro-1-hydroxy-" are not extensively detailed in the provided results, the general principles of indazole SAR suggest that the N1-hydroxy group would significantly influence the molecule's electronic properties and hydrogen bonding capacity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a biological target's binding site. unina.itresearchgate.net The combination of the electron-withdrawing chloro group at C6 and the N1-hydroxy moiety would create a unique electronic and steric profile, influencing how the molecule is recognized and binds to its biological partner.

Role of Functional Groups and Stereochemistry in Ligand-Target Interactions.unina.itresearchgate.netreachemchemicals.com

Functional groups are the primary drivers of ligand-target interactions, dictating the type and strength of binding. unina.itreachemchemicals.com Key interactions include:

Hydrogen Bonds: These are directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The N1-hydroxy group of the title compound is a prime candidate for forming hydrogen bonds, which are critical for molecular recognition and binding specificity. unina.itresearchgate.net

Hydrophobic Interactions: The nonpolar regions of the indazole ring can interact favorably with hydrophobic pockets in a protein, contributing to binding affinity.

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical determinant of biological activity. While the provided information does not delve into the specific stereochemistry of "Indazole, 6-chloro-1-hydroxy-" derivatives, it is a fundamental concept in drug design. The precise orientation of functional groups in space determines whether a ligand can fit into its binding site and form productive interactions.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Methodologies.nih.govresearchgate.netnih.gov

Computational approaches are invaluable tools for elucidating SAR and predicting the biological activity of novel compounds. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These models can be two-dimensional (2D-QSAR), considering physicochemical properties, or three-dimensional (3D-QSAR), which also incorporates the spatial arrangement of atoms. nih.govresearchgate.net For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been used to create steric and electrostatic maps, providing a framework for designing new, more potent inhibitors. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for indazole derivatives targeting HIF-1α has been developed, highlighting key features for inhibitor design. nih.gov

These computational methods allow for the virtual screening of large compound libraries and the rational design of new derivatives with improved activity, reducing the time and cost of drug discovery.

Molecular Mechanisms of Enzyme Inhibition by Indazole Derivatives.nih.gov

Indazole derivatives have been shown to inhibit various enzymes through diverse molecular mechanisms. Understanding these mechanisms is crucial for the development of effective and specific enzyme inhibitors. nih.gov

Inhibition Kinetics and Binding Modes (e.g., competitive, pseudoirreversible)

The mode of enzyme inhibition by indazole derivatives can vary. For example, some indazole derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. wikipedia.org The inhibition can be reversible, where the inhibitor binds non-covalently to the enzyme, or irreversible, where a covalent bond is formed. wikipedia.org The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies, which analyze the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations.

Characterization of Indazole-Enzyme Complexes via Molecular Docking and Simulation.nih.govrsc.orgbohrium.comyoutube.com

Molecular modeling techniques are instrumental in visualizing and understanding the interactions between indazole derivatives and their target enzymes at the atomic level. nih.govrsc.orgbohrium.com

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of indazole derivatives into the active sites of various enzymes, such as aromatase and VEGFR2 kinase, have revealed key interactions, including hydrogen bonds and hydrophobic contacts, that are essential for binding. nih.gov For example, docking of indazole derivatives into the active site of the aromatase enzyme has shown interactions with key residues like Arg115 and Met374.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-enzyme complex over time. youtube.comworldscientific.com These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the enzyme upon binding. worldscientific.com MD simulations of indazole derivatives complexed with enzymes like HIF-1α and trypanothione (B104310) reductase have demonstrated the stability of the complexes and helped to understand the intermolecular affinities. nih.govtandfonline.com

The combination of molecular docking and MD simulations offers a powerful approach to characterize the binding of indazole derivatives to their enzyme targets, providing a rational basis for the design of new and improved inhibitors.

Ligand-Protein Interaction Profiling (excluding human trial data)

Evaluation of Target Specificity and Selectivity

The target specificity and selectivity of indazole derivatives are crucial for their therapeutic potential and are significantly influenced by the substitution pattern on the indazole core. While direct experimental data on the target profile of Indazole, 6-chloro-1-hydroxy- is not extensively available, the influence of the 6-chloro and 1-hydroxy substitutions can be inferred from studies on related analogues.

The substitution at the C6 position of the indazole ring has been shown to be a key determinant of kinase inhibitor selectivity. For instance, a fluorine atom at the C6 position of an indazole derivative was found to be favorable for α2-adrenoceptor selectivity. nih.gov In another study, the introduction of amides and heteroaryl groups at the C6 position of 3-(indol-2-yl)indazoles was crucial for achieving potency and selectivity for Chek1 kinase over Cdk7.

Similarly, modifications at the N1 position are critical for tuning the selectivity of indazole-based inhibitors. The 1-hydroxy group in the subject compound introduces a polar, hydrogen-bonding capable moiety at a position frequently modified in the design of kinase inhibitors. For example, N1-alkylation and N1-arylation are common strategies to modulate the potency and selectivity of indazole derivatives targeting various kinases such as ROCK and pan-Pim kinases. researchgate.net A study on the reaction of NH-indazoles with formaldehyde (B43269) to form N1-hydroxymethyl derivatives highlights that the N1 position is readily functionalized, and the stability and reactivity of the resulting product are influenced by substituents on the benzene ring of the indazole. researchgate.netacs.orgnih.gov Specifically, electron-withdrawing groups like a nitro group at the C6 position were shown to affect the reaction outcome and the stability of the N1-substituted product. researchgate.netnih.gov

The combination of a 6-chloro and a 1-hydroxy group would therefore be expected to create a unique electronic and steric profile, governing the compound's interaction with a specific set of biological targets. The following table summarizes the selectivity of various substituted indazole derivatives for different protein kinases, illustrating the importance of the substitution pattern.

| Derivative Type | Target Kinase(s) | Key Substitutions for Selectivity | Reference |

| 3-carboxamido-2H-indazole-6-arylamide | CRAF | 6-arylamide | |

| 1H-indazole derivatives | FGFR1-3 | Varied substitutions based on fragment-led design | |

| 3-(indol-2-yl)indazoles | Chek1 | Amides and heteroaryl groups at C6 | |

| N-substituted prolinamido indazoles | Rho-associated coiled-coil kinases (ROCKs) | N-substituted prolinamide | researchgate.net |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | pan-Pim kinase | 2-aminopiperidine | researchgate.net |

| 1H-indazole derivatives | Epidermal growth factor receptor (EGFR) | Structure-guided design with various substitutions |

DNA Binding Interactions of Indazole Derivatives

Certain indazole derivatives have been shown to interact with DNA, a mechanism that can contribute to their cytotoxic and anti-cancer properties. The mode of this interaction, whether through intercalation between base pairs or binding to the minor groove, is also heavily influenced by the structural features of the indazole derivative.

While direct studies on the DNA binding of Indazole, 6-chloro-1-hydroxy- are not prominent in the literature, related structures provide valuable insights. For instance, indolo[3,2-b]carbazole (B1211750) derivatives, which contain an indazole-like moiety within a larger aromatic system, are known DNA intercalators. These compounds insert themselves between the base pairs of the DNA double helix, a process that can be studied using spectroscopic techniques. The affinity and sequence preference of these interactions are dependent on the substituents attached to the core structure.

The electronic nature of the indazole ring system, modulated by substituents like the 6-chloro group, can play a role in the DNA binding process. The chloro group, being electron-withdrawing, can affect the electron density of the aromatic system, potentially influencing its stacking interactions with DNA bases.

A study on the addition of formaldehyde to nitro-substituted indazoles to form N1-hydroxymethyl derivatives provides some chemical context for the 1-hydroxy substitution. researchgate.netacs.orgnih.gov While not a direct study of DNA binding, it demonstrates how substituents on the indazole ring influence the reactivity and electronic properties at the N1 position, which would be critical for any interaction with DNA. researchgate.netnih.gov

The following table summarizes the DNA binding properties of different classes of compounds, some of which share structural similarities with indazole derivatives, highlighting the diversity of interactions.

| Compound Class | Mode of DNA Interaction | Key Structural Features | Reference |

| Indolo[3,2-b]carbazole derivatives | Intercalation | Planar aromatic core, N-alkyl substituents | |

| 4,5-bis(substituted)-1,2,3-triazole derivatives of distamycin analogs | Minor groove binding | Imidazole and pyrrole-containing polyamides | |

| Chloroquine | Intercalation | Aromatic rings |

Advanced Methodologies and Future Research Perspectives for Indazole, 6 Chloro 1 Hydroxy

Integration of High-Throughput Screening (HTS) in Indazole Derivative Discovery

High-Throughput Screening (HTS) has become a cornerstone in modern drug discovery, enabling the rapid assessment of vast chemical libraries against specific biological targets. nih.gov This technology is particularly relevant for the discovery of novel derivatives of Indazole, 6-chloro-1-hydroxy-. The process involves miniaturized assays, robotics, and automated data analysis to test thousands of compounds daily, accelerating the identification of "hits"—compounds that modulate the target's activity. nih.govdrugtargetreview.com

The HTS workflow for indazole derivative discovery would typically involve several key stages:

Target Identification: Selecting a biologically relevant target, such as a protein kinase or enzyme implicated in a disease pathway. nih.gov

Assay Development: Designing a robust and sensitive assay in a miniaturized format (e.g., 384- or 1536-well plates) that can measure the activity of the target in the presence of test compounds. cuanschutz.edu Technologies like fluorescence resonance energy transfer (FRET), homogeneous time-resolved fluorescence (HTRF), and AlphaScreen are commonly employed. nih.govcuanschutz.edu

Library Screening: Screening a large and diverse library of compounds, which could include a focused library of indazole derivatives, to identify initial hits. nih.gov

Hit Confirmation and Characterization: Validating the activity of the initial hits through re-testing and secondary assays to eliminate false positives and confirm their mechanism of action.

Recent advancements in HTS technology, such as high-throughput mass spectrometry and complex imaging assays combined with machine learning, further enhance the quality and speed of hit discovery. drugtargetreview.com For a scaffold like 6-chloro-1-hydroxy-indazole, HTS can efficiently explore how modifications to the core structure impact biological activity, guiding the synthesis of more potent and selective derivatives. For instance, an HTS campaign could screen for inhibitors of a specific kinase, a common target for indazole-based compounds. nih.gov The use of circular dichroism (CD) based assays in a high-throughput format has also been developed for the rapid analysis of enantiomeric excess, a critical parameter for chiral drug candidates. rsc.org

Chemoinformatics and Data-Driven Approaches in Indazole Research

Chemoinformatics and computational chemistry are indispensable tools for modern drug design, offering a rational, data-driven approach to complement experimental screening. These methods are used to predict the properties of molecules, their binding affinity to targets, and to guide the synthesis of new compounds with improved characteristics.

For indazole research, key chemoinformatic techniques include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., an indazole derivative) when bound to a target protein. It helps in understanding the binding mode and key interactions, such as hydrogen bonds and hydrophobic interactions. For example, docking studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives revealed that the indazole core forms crucial hydrogen bonds with hinge region amino acids of the PLK4 kinase. nih.gov Similarly, docking was used to assess the binding of indazole derivatives with a renal cancer-related protein (PDB: 6FEW). rsc.org

In Silico Screening: Virtual screening uses computational methods to screen large virtual libraries of compounds against a protein target, a cost-effective alternative to experimental HTS. nih.gov This approach was successfully used to identify an indazole-core inhibitor of Unc-51-Like Kinase 1 (ULK1). nih.gov

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can predict properties like the HOMO-LUMO energy gap, which can be correlated with molecular reactivity and stability. rsc.org

These computational approaches allow researchers to build structure-activity relationship (SAR) models, which describe how chemical structure relates to biological activity. This knowledge is crucial for optimizing lead compounds, such as modifying the 6-chloro-1-hydroxy-indazole scaffold to enhance potency or selectivity.

| Indazole Derivative | Target Protein | Computational Method | Key Finding | Reference |

| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 (PDB: 4JXF) | Molecular Docking | Indazole core forms hydrogen bonds with Glu-90 and Cys-92. | nih.gov |

| Indazole derivatives 8v, 8w, 8y | Renal Cancer Protein (PDB: 6FEW) | Molecular Docking | Derivatives showed the highest binding energies in the series. | rsc.org |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania PTR1 | Molecular Docking | Good agreement between docking results and experimental activity. | nih.gov |

| SR-17398 (Indazole Core) | ULK1 | In Silico HTS | Identification of a novel inhibitor hit from a virtual screen. | nih.gov |

Development of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous confirmation of chemical structure and the assessment of purity are critical in chemical and pharmaceutical research. For novel compounds like derivatives of 6-chloro-1-hydroxy-indazole, a suite of advanced analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. They provide detailed information about the chemical environment of each atom, allowing for the confirmation of the synthesized structure. rsc.orgnih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further solidifying the molecular formula. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as the N-H, O-H, and C=O bonds that are characteristic of many indazole derivatives. rsc.org

Single-Crystal X-ray Diffraction: This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state. It allows for the precise determination of bond lengths, bond angles, and stereochemistry, unequivocally confirming the structure of novel indazole compounds. researchgate.net

The combination of these techniques is essential for characterizing newly synthesized indazole derivatives, ensuring their identity and purity before they undergo biological evaluation.

Emerging Areas of Research for Hydroxylated and Halogenated Indazole Systems

The indazole scaffold, particularly when substituted with hydroxyl and halogen groups, continues to be a fertile ground for discovering new therapeutic agents. nih.govresearchgate.net The electronic properties of these substituents can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Exploration of Novel Biological Targets

While indazoles are well-known kinase inhibitors, research is expanding to a diverse range of novel biological targets. The versatility of the indazole core allows for its adaptation to various binding sites. nih.gov

Recent studies have identified potent indazole derivatives targeting:

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole derivatives were designed as irreversible inhibitors of FGFR4, a key target in hepatocellular carcinoma. nih.gov Compound 27i was identified as a highly potent and selective inhibitor. nih.gov

Histone Deacetylases (HDACs): Based on fragment-based virtual screening, novel indazole derivatives were developed as potent HDAC inhibitors. nih.gov Compounds 15k and 15m showed nanomolar inhibitory activity against HDAC1, HDAC2, and HDAC8. nih.gov

Polo-like Kinase 4 (PLK4): Acting as a crucial regulator of cell mitosis, PLK4 is a target for cancer therapy. nih.gov A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives yielded compound K22 , a highly potent PLK4 inhibitor. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important enzyme in cancer immunotherapy. Structure-activity relationship studies have shown that the 1H-indazole ring is a key pharmacophore for potent IDO1 inhibition. nih.gov

| Indazole Derivative | Biological Target | Inhibitory Activity (IC₅₀) | Reference |

| Compound 27i | FGFR4 | 2.4 nM | nih.gov |

| Compound 15k | HDAC1 / HDAC2 / HDAC8 | 2.7 nM / 4.2 nM / 3.6 nM | nih.gov |

| Compound 15m | HDAC1 / HDAC2 / HDAC8 | 3.1 nM / 3.6 nM / 3.3 nM | nih.gov |

| Compound K22 | PLK4 | 0.1 nM | nih.gov |

| Compound 120 | IDO1 | 5.3 µM | nih.gov |

| Compound 129 | PDK1 | 80 nM | nih.gov |

| Compound 130 | PDK1 | 90 nM | nih.gov |

Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov This has led to the paradigm of Multi-Target Directed Ligands (MTDLs)—single molecules designed to modulate multiple targets simultaneously. nih.govopen.ac.uk This approach can offer improved efficacy and a better safety profile compared to single-target drugs or combination therapies. nih.gov

The indazole scaffold is well-suited for MTDL design due to its chemical tractability and ability to interact with diverse targets. An emerging strategy involves creating hybrid molecules that combine the indazole core with another pharmacophore. For example, researchers have developed pazopanib (B1684535) hybrids designed to inhibit both histone deacetylases (HDACs) and vascular endothelial growth factor (VEGF) pathways, which are known to have crosstalk in tumor progression. nih.gov This polypharmacological approach represents a significant future direction for developing more effective therapies based on hydroxylated and halogenated indazole systems.

Application in Probe Development for Biological Pathways

Beyond direct therapeutic use, potent and selective inhibitors are invaluable as chemical probes to study the function of proteins in biological systems. A chemical probe is a small molecule that can selectively modulate a specific protein target, allowing researchers to investigate its role in cellular pathways and disease models.

Indazole derivatives are being developed for this purpose. For instance, after an in-silico high-throughput screen identified an indazole-based hit, subsequent optimization led to potent inhibitors of ULK1, a key kinase in the autophagy pathway. nih.gov These molecules, such as compounds 3a and 3g (IC₅₀ < 50 nM), hold promise for further development into selective ULK1 molecular probes. nih.gov Such probes are critical for interrogating the biology of ULK1 and assessing whether targeting autophagy is a viable anticancer strategy. nih.gov The development of probes based on the 6-chloro-1-hydroxy-indazole scaffold could similarly illuminate the functions of its specific targets in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1-hydroxy-indazole, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis of 6-chloro-1-hydroxy-indazole typically involves multi-step reactions starting with indazole derivatives. Key steps include halogenation (chlorination at the 6-position) and hydroxylation at the 1-position. Optimization strategies:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Employ Schlenk techniques under inert atmospheres to prevent oxidation of sensitive intermediates .

- Monitor reaction progress via HPLC-MS to identify byproducts and adjust stoichiometry .

- Data Table :

| Reagent (Chlorination) | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NCS (N-chlorosuccinimide) | DMF | 80 | 62 | 95.2 |

| Cl₂ gas | CH₂Cl₂ | 25 | 78 | 98.5 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 6-chloro-1-hydroxy-indazole?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl at C6, -OH at N1). Chemical shifts for Cl-substituted indazoles typically appear at δ 7.8–8.2 ppm (aromatic protons) .

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Challenges include resolving tautomerism (1-hydroxy vs. 1-keto forms) via hydrogen-bonding analysis .

- FT-IR : O-H stretching (3200–3600 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the structure-activity relationship (SAR) of 6-chloro-1-hydroxy-indazole in anticancer applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing Cl group enhances electrophilic substitution potential .

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like FGFR4 (Fibroblast Growth Factor Receptor 4). Key residues (e.g., Asp635, Lys504) may form hydrogen bonds with the hydroxyl group .

- Data Table : Docking Scores vs. Known Inhibitors

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 6-Chloro-1-hydroxy-indazole | FGFR4 | -9.2 |

| Reference Inhibitor (LY2874455) | FGFR4 | -10.5 |

Q. How can researchers resolve contradictions in biological activity data for 6-chloro-1-hydroxy-indazole across different assay systems?

- Methodological Answer :

- Assay-Specific Variables : Account for differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times. Use meta-analysis to normalize IC₅₀ values .

- Solvent Effects : Test solubility in DMSO vs. PBS; precipitation in aqueous buffers may falsely reduce apparent activity .

- Tautomerism : Validate the dominant tautomeric form (1-hydroxy vs. 1-keto) in physiological conditions via pH-dependent UV-Vis spectroscopy .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of 6-chloro-1-hydroxy-indazole, particularly bioavailability and metabolic stability?

- Methodological Answer :

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance membrane permeability .

- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots. Chlorine at C6 may reduce oxidation at adjacent positions .

- LogP Optimization : Aim for a LogP of 2–3 (via substituent modifications) to balance solubility and cell permeability .

Methodological Challenges

Q. What experimental and computational approaches are critical for analyzing tautomerism in 6-chloro-1-hydroxy-indazole?

- Methodological Answer :

- Variable-Temperature NMR : Detect equilibrium shifts between tautomers in DMSO-d₆ .

- DFT Calculations : Compare Gibbs free energy of 1-hydroxy vs. 1-keto forms. Solvent effects (e.g., polarizable continuum models) must be included .

- X-Ray Powder Diffraction : Identify polymorphs that stabilize a specific tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.